molecular formula C12H16ClN3 B2794329 1-(piperidin-4-yl)-1H-indazole hydrochloride CAS No. 1698048-61-1

1-(piperidin-4-yl)-1H-indazole hydrochloride

カタログ番号: B2794329
CAS番号: 1698048-61-1
分子量: 237.73
InChIキー: VJPIRTFWGAPJEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent alkylation or acylation reactions introduce the piperidine moiety. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.

化学反応の分析

Types of Reactions: 1-(piperidin-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the indazole or piperidine rings, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole or piperidine derivatives.

科学的研究の応用

Scientific Research Applications

1-(Piperidin-4-yl)-1H-indazole hydrochloride has several notable applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents.
  • Biochemical Probes : The compound is investigated for its potential to study cellular processes due to its ability to interact with various biomolecules.
  • Pharmacological Research : It is explored for therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities.
  • Material Science : The compound is utilized in developing new materials and chemical processes.

The biological activity of this compound can be summarized in the following table:

ActivityEfficacyReference
AnticancerSignificant inhibition of breast cancer cells (IC50 = 18 µM)
Enzyme InhibitionInhibits PARP1 activity
CytotoxicityModerate cytotoxicity in vitro

Anticancer Activity

A study demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer cells, with an IC50 value of 18 µM. This suggests its potential as a therapeutic agent in oncology by enhancing apoptotic pathways through the cleavage of PARP1 and increasing CASPASE 3/7 activity .

Enzyme Inhibition Studies

The compound effectively inhibits poly(ADP-ribose) polymerase (PARP) activity, which is crucial for cancer treatment strategies targeting tumors with specific genetic backgrounds, such as BRCA mutations. This inhibition is significant as PARP inhibitors are being actively researched for their role in cancer therapies .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other known inhibitors:

CompoundIC50 (µM)Target
This compound18PARP1
Olaparib57.3PARP1

This comparison highlights that while Olaparib is a well-established PARP inhibitor, the compound under discussion shows comparable efficacy at lower concentrations .

Case Studies and Research Findings

Several studies have investigated the applications and mechanisms of action of this compound:

  • Anticancer Efficacy : A detailed study published in a peer-reviewed journal evaluated the compound's effects on breast cancer cells, revealing its potential as a therapeutic agent due to significant cytotoxicity and enzyme inhibition .
  • Enzyme Interaction Studies : Research focused on the interaction between the compound and PARP enzymes demonstrated its inhibitory effects, suggesting further exploration into its use as a cancer treatment option .
  • Material Development : The compound's unique chemical properties have led to its application in developing new materials for industrial purposes, showcasing its versatility beyond medicinal applications .

類似化合物との比較

1-(piperidin-4-yl)-1H-indazole hydrochloride can be compared with other similar compounds, such as:

    1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but has a benzimidazole core instead of an indazole core.

    1-(piperidin-4-yl)-1H-indazole: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific combination of the piperidine and indazole rings, which may confer distinct pharmacological properties compared to other similar compounds.

生物活性

1-(Piperidin-4-yl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C12H16ClN3C_{12}H_{16}ClN_3 and is characterized by its indazole core linked to a piperidine moiety. This structure contributes to its diverse biological activities.

Research indicates that this compound may exert its effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .
  • Modulation of Cellular Pathways : It may influence pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Efficacy Reference
AnticancerSignificant inhibition of breast cancer cells (IC50 = 18 µM)
Enzyme InhibitionInhibits PARP1 activity
CytotoxicityModerate cytotoxicity in vitro

Anticancer Activity

A notable study evaluated the efficacy of this compound against human breast cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value of 18 µM, indicating its potential as a therapeutic agent in oncology. The study also highlighted that the compound enhances cleavage of PARP1 and increases CASPASE 3/7 activity, suggesting a mechanism involving apoptotic pathways .

Enzyme Inhibition Studies

Further investigations into the compound's ability to inhibit PARP1 revealed that it effectively reduces the enzyme's catalytic activity. This inhibition is crucial because PARP inhibitors are currently being explored as treatments for cancers with specific genetic backgrounds, such as BRCA-mutated tumors .

Comparative Analysis with Other Compounds

In comparison to other known inhibitors, this compound shows promising results:

Compound IC50 (µM) Target
This compound18PARP1
Olaparib57.3PARP1

This table illustrates that while Olaparib is a well-established PARP inhibitor, this compound presents comparable efficacy at lower concentrations.

特性

IUPAC Name

1-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11;/h1-4,9,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPIRTFWGAPJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698048-61-1
Record name 1-(piperidin-4-yl)-1H-indazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。